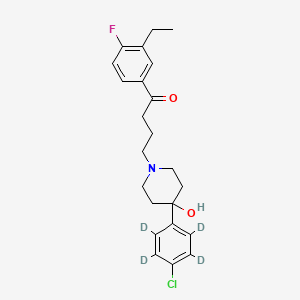
3-Ethyl Haloperidol-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethyl Haloperidol-d4: is a deuterated derivative of 3-Ethyl Haloperidol, a compound used primarily in research settings. The deuterium atoms in this compound replace hydrogen atoms, which can be useful in various analytical and pharmacokinetic studies. The molecular formula of this compound is C23H23D4ClFNO2, and it has a molecular weight of 407.94 .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl Haloperidol-d4 involves the introduction of deuterium atoms into the 3-Ethyl Haloperidol molecule. This can be achieved through various methods, including catalytic hydrogen-deuterium exchange reactions. The process typically involves the use of deuterium gas (D2) in the presence of a suitable catalyst under controlled conditions to ensure the selective incorporation of deuterium atoms .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and specialized catalysts to achieve efficient deuterium incorporation. The final product is then purified using techniques such as chromatography to ensure high purity and consistency .
Chemical Reactions Analysis
Types of Reactions: 3-Ethyl Haloperidol-d4 can undergo various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., hydroxide, cyanide)
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .
Scientific Research Applications
Chemistry: 3-Ethyl Haloperidol-d4 is used as a reference standard in analytical chemistry, particularly in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. The presence of deuterium atoms allows for precise quantification and identification of the compound in complex mixtures .
Biology: In biological research, this compound is used to study the metabolism and pharmacokinetics of haloperidol derivatives. The deuterium atoms provide a unique tracer that can be detected in biological samples, allowing researchers to track the compound’s distribution and breakdown in the body .
Medicine: While not used therapeutically, this compound is valuable in preclinical studies to understand the behavior of haloperidol and its derivatives. This information can inform the development of new antipsychotic drugs with improved efficacy and safety profiles .
Industry: In the pharmaceutical industry, this compound is used in quality control and formulation studies. Its stable isotopic composition makes it an ideal internal standard for various analytical methods .
Mechanism of Action
3-Ethyl Haloperidol-d4, like its non-deuterated counterpart, exerts its effects primarily through antagonism of dopamine receptors, particularly the D2 receptor. This action inhibits dopamine-mediated neurotransmission in the brain, which is thought to be responsible for its antipsychotic effects. The deuterium atoms do not significantly alter the compound’s pharmacological activity but provide a means to study its pharmacokinetics and metabolism more accurately .
Comparison with Similar Compounds
Haloperidol: The parent compound, widely used as an antipsychotic medication.
3-Ethyl Haloperidol: The non-deuterated version of 3-Ethyl Haloperidol-d4.
Clozapine: Another antipsychotic with a different mechanism of action, often used for treatment-resistant schizophrenia.
Uniqueness: this compound is unique due to the presence of deuterium atoms, which provide distinct advantages in analytical and pharmacokinetic studies. This isotopic labeling allows for more precise tracking and quantification in various research applications, making it a valuable tool in both academic and industrial settings .
Properties
Molecular Formula |
C23H27ClFNO2 |
|---|---|
Molecular Weight |
407.9 g/mol |
IUPAC Name |
4-[4-(4-chloro-2,3,5,6-tetradeuteriophenyl)-4-hydroxypiperidin-1-yl]-1-(3-ethyl-4-fluorophenyl)butan-1-one |
InChI |
InChI=1S/C23H27ClFNO2/c1-2-17-16-18(5-10-21(17)25)22(27)4-3-13-26-14-11-23(28,12-15-26)19-6-8-20(24)9-7-19/h5-10,16,28H,2-4,11-15H2,1H3/i6D,7D,8D,9D |
InChI Key |
QITPBBUJMSLKPO-YKVCKAMESA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C2(CCN(CC2)CCCC(=O)C3=CC(=C(C=C3)F)CC)O)[2H])[2H])Cl)[2H] |
Canonical SMILES |
CCC1=C(C=CC(=C1)C(=O)CCCN2CCC(CC2)(C3=CC=C(C=C3)Cl)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















